molecular formula C6H10Cl4 B14475362 2-Chloro-3-(trichloromethyl)pentane CAS No. 66520-48-7

2-Chloro-3-(trichloromethyl)pentane

Cat. No.: B14475362
CAS No.: 66520-48-7
M. Wt: 223.9 g/mol
InChI Key: BHMRLSIVDIPRHH-UHFFFAOYSA-N
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Description

2-Chloro-3-(trichloromethyl)pentane is an organic compound with the molecular formula C6H10Cl4. It is a chlorinated derivative of pentane, characterized by the presence of both chloro and trichloromethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trichloromethyl)pentane typically involves the chlorination of 3-(trichloromethyl)pentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are fed into a reactor where chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trichloromethyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Elimination: Strong bases like sodium ethoxide or potassium hydroxide are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Products include various substituted pentanes.

    Elimination: Alkenes such as 2-pentene or 3-pentene.

    Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2-Chloro-3-(trichloromethyl)pentane is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: Used in studies involving the interaction of chlorinated compounds with biological systems.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trichloromethyl)pentane involves its reactivity with nucleophiles and bases. The chloro and trichloromethyl groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylpentane
  • 3-Chloro-2-methylpentane
  • 2-Chloro-2-methylpentane

Uniqueness

2-Chloro-3-(trichloromethyl)pentane is unique due to the presence of both chloro and trichloromethyl groups, which impart distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications, where such functionalities are required.

Properties

CAS No.

66520-48-7

Molecular Formula

C6H10Cl4

Molecular Weight

223.9 g/mol

IUPAC Name

2-chloro-3-(trichloromethyl)pentane

InChI

InChI=1S/C6H10Cl4/c1-3-5(4(2)7)6(8,9)10/h4-5H,3H2,1-2H3

InChI Key

BHMRLSIVDIPRHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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